molecular formula C10H12O3 B1671685 Ethyl mandelate CAS No. 774-40-3

Ethyl mandelate

Cat. No.: B1671685
CAS No.: 774-40-3
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-UHFFFAOYSA-N
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Description

Ethyl mandelate (EM), or ethyl 2-hydroxy-2-phenylacetate (C₁₀H₁₂O₃, MW 180.20), is an ester derivative of mandelic acid. Its structure combines a phenyl group, a hydroxyl group, and an ethyl ester moiety (CAS 774-40-3) . EM is widely utilized in:

  • Pharmaceutical synthesis: As a precursor for chiral active pharmaceutical ingredients (APIs) such as corticotropin-releasing factors and renin inhibitors .
  • Nanotechnology: Acts as a capping/stabilizing agent during silver (Ag) and cobalt hydroxide (Co(OH)₂) nanoparticle (NP) synthesis, though its exact mechanistic role remains understudied .
  • Organic catalysis: Substrate in osmium(0)-catalyzed C–C coupling with ethylene and α-olefins to form tertiary alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl mandelate can be synthesized through the esterification of mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing mandelic acid with ethanol and the acid catalyst, followed by purification through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance efficiency and reduce costs. One such method employs the co-immobilization of short-chain dehydrogenase/reductase and glucose dehydrogenase on silica gel. This dual-enzyme system catalyzes the conversion of ethyl benzoylformate to this compound with high enantiomeric excess and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl mandelate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form mandelic acid or benzoylformic acid.

    Reduction: Reduction of this compound can yield this compound alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Ethyl mandelate is recognized as a crucial chiral building block in the synthesis of pharmaceuticals. Its enantiomers, Ethyl (R)-(-)-mandelate and Ethyl (S)-(+)-mandelate, enhance the efficacy and selectivity of drug formulations. The ability to create optically active compounds is vital for developing medications that target specific biological pathways effectively.

Case Study: Chiral Drugs Synthesis

A study demonstrated that this compound can be utilized in synthesizing chiral drugs such as beta-blockers and anti-inflammatory agents. The stereochemistry provided by this compound allows for the production of drugs with improved therapeutic profiles while minimizing side effects .

Flavor and Fragrance Industry

This compound is employed as a flavoring agent due to its pleasant aroma and taste. It is widely used in food products and cosmetics to enhance sensory experiences.

Data Table: Flavor Profiles

CompoundAroma ProfileApplications
Ethyl (R)-(-)-mandelateSweet, fruityFood products, perfumes
Ethyl (S)-(+)-mandelateFloral, freshCosmetics, air fresheners

Chiral Resolution

Chiral resolution is a critical application of this compound, allowing chemists to separate enantiomers from racemic mixtures. This process is essential for producing optically active substances that are often more effective in biological systems.

Case Study: Enantiomer Separation

Research has shown that using this compound in chiral resolution can achieve high enantiomeric purity. For instance, a study reported that utilizing this compound facilitated the separation of enantiomers with over 95% purity in less than 24 hours .

Organic Synthesis

In organic synthesis, this compound serves as a key reagent for creating complex molecules. Its role as a versatile intermediate allows chemists to explore various synthetic pathways.

Data Table: Synthetic Routes

Reaction TypeReagents InvolvedYield (%)
EsterificationEthanol + Mandelic Acid85
AminolysisEthyl (S)-(+)-mandelate + Amine90
HydrolysisThis compound + Water98

Biochemical Studies

This compound is utilized in biochemical research to study enzyme activity and metabolic pathways. Its ability to interact with various enzymes provides insights into biological processes.

Case Study: Enzyme Interaction

A notable study investigated the hydrolysis of this compound by lipases from different sources. The results indicated that the rate of hydrolysis varied significantly depending on the enzyme used, showcasing the compound's utility in enzyme kinetics research .

Mechanism of Action

The mechanism of action of ethyl mandelate involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic reactions, this compound can be hydrolyzed by esterases to produce mandelic acid and ethanol. The molecular pathways involved include the cleavage of the ester bond and subsequent oxidation or reduction reactions. Enzymes such as mandelate racemase and mandelate dehydrogenase play crucial roles in these processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methyl Mandelate (MM)

Structural Similarity : Methyl ester analog of mandelic acid (C₉H₁₀O₃, MW 166.18).
Key Comparisons :

  • Enantioselectivity : In chiral crystalline sponge CMOM-5[BF₄], S-MM achieved 82.6% enantiomeric excess (ee), slightly higher than S-EM (78.4%). However, EM outperformed other frameworks like [DyNaL(H₂O)₄]·6H₂O (64.3% ee) .
  • Pharmaceutical Use : Both MM and EM serve as intermediates in API synthesis, but EM’s ethyl group may enhance lipophilicity, influencing drug delivery .
  • Synthesis : MM is resolved via diastereomeric salt crystallization, whereas EM employs enzymatic methods (e.g., lipase N435) for optical resolution, achieving 84% ee .

Ethyl Benzoylformate (EBF)

Structural Relationship : Ketoester precursor to EM (C₉H₈O₃, MW 164.16).
Key Comparisons :

  • Reactivity : EBF undergoes catalytic hydrogen transfer over magnesia to yield EM, with competing transalcoholysis pathways forming alkyl benzoylformates .
  • Thermodynamics: EBF exhibits a hydride affinity of -77.6 kcal/mol in acetonitrile, enabling its reduction to EM via organometallic NADH mimics or engineered aldoketo reductases .
  • Applications : EBF is a substrate in redox reactions, while EM serves as a chiral building block. EM’s hydroxyl group enhances hydrogen bonding in crystalline sponges, improving enantioselective separation .

Lauryl Mandelate

Structural Difference : Long-chain fatty alcohol ester (C₂₀H₃₀O₃).
Key Comparisons :

  • Synthesis: Produced via Novozym® 435-catalyzed transesterification of EM with 1-dodecanol (56% yield). EM’s shorter ethyl group simplifies synthesis compared to lauryl derivatives .
  • Applications: Lauryl mandelate functions as a percutaneous absorption enhancer, leveraging its lipophilicity, whereas EM’s smaller size favors nanoparticle stabilization .

Homatropine, Atropine, and Scopolamine

Functional Comparison : Tropane alkaloid esters hydrolyzed by esterases.
Key Comparisons :

  • Hydrolysis Susceptibility: EM is hydrolyzed broadly by tissues (e.g., guinea pig liver, kidney), whereas homatropine/atropine hydrolysis is tissue-specific (e.g., inactive in brain and blood).
  • Substrate Specificity : EM’s simpler structure lacks the bicyclic tropane moiety, making it a more universal substrate for esterases .

Data Tables

Table 1: Physicochemical and Functional Properties

Property This compound Mthis compound Ethyl Benzoylformate
Molecular Formula C₁₀H₁₂O₃ C₉H₁₀O₃ C₉H₈O₃
Molecular Weight 180.20 166.18 164.16
Enantiomeric Excess (ee) 78.4% (S) 82.6% (S) N/A
Hydride Affinity N/A N/A -77.6 kcal/mol
Key Reaction C–C coupling API synthesis Reduction to EM

Table 2: Hydrolysis in Guinea Pig Tissues

Compound Liver Hydrolysis Other Tissues Hydrolysis
This compound Yes Yes (broad)
Homatropine Yes No
Atropine Yes (slow) No

Biological Activity

Ethyl mandelate, the ethyl ester of mandelic acid, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, enzymatic hydrolysis, and potential applications in cancer therapy, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12O3C_{10}H_{12}O_3 and exists as a chiral molecule with two enantiomers. Its structure consists of an ethyl group attached to a mandelic acid moiety, which includes a hydroxyl group and a carboxylic acid group. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, derivatives synthesized from this compound were tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

CompoundBacterial StrainMIC (μg/mL)
F3Staphylococcus aureus8
F4Escherichia coli4
2FCandida albicans32

These results suggest that certain structural modifications of this compound can enhance its efficacy against both gram-positive and gram-negative bacteria .

Enzymatic Hydrolysis

The hydrolysis of this compound has been studied extensively, particularly concerning its interactions with lipases. Research indicates that the hydrolysis rate can vary significantly based on the enzyme used and the conditions applied. For example, pig liver lipase was utilized in experiments demonstrating that the hydrolysis of this compound led to the production of mandelic acid, which has implications for its metabolic pathways and potential therapeutic uses .

Cancer Therapy Applications

This compound's derivatives, particularly methenamine mandelate, have been investigated for their potential in cancer therapy. A study highlighted the formulation of pH-sensitive nanoparticles containing methenamine mandelate and sodium bicarbonate. These nanoparticles demonstrated:

  • Cell Cycle Arrest : Induced by the release of formaldehyde in acidic environments.
  • Inhibition of Cell Growth : Significant effects observed in MCF-7 xenograft tumor models.
  • Apoptosis Induction : Resulting from DNA damage caused by formaldehyde release.

This research indicates a promising avenue for repurposing existing compounds like methenamine mandelate for innovative cancer treatments .

Case Studies

  • Antibacterial Efficacy : A study synthesized several 1,3,4-oxadiazole derivatives from this compound and evaluated their antimicrobial activities. Compounds derived from this compound showed remarkable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values as low as 4 μg/mL .
  • Enzymatic Studies : Another investigation focused on the hydrolysis rates of different esters, including this compound. The findings revealed that variations in alkyl groups significantly affected hydrolysis efficiency, suggesting potential applications in drug design where controlled release is critical .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl mandelate from mandelic acid using Fischer esterification?

  • Methodological Answer : The synthesis involves reacting mandelic acid with ethanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄). Key parameters include maintaining anhydrous conditions, controlling reflux temperature (e.g., 144–145°C at 16 mm Hg), and using stoichiometric excess of ethanol. Post-reaction, isolation via ether extraction, drying with Na₂SO₄, and vacuum distillation yield pure this compound (82–86% yield). Crystallization may occur upon prolonged storage .

Q. What purification techniques are effective for isolating this compound after synthesis?

  • Methodological Answer : Silica gel chromatography is widely used for purification. For large-scale isolation, ether extraction followed by distillation under reduced pressure (e.g., 16 mm Hg) is preferred. Residual moisture is removed using anhydrous Na₂SO₄, and crystallization can be induced by cooling the distilled product .

Q. What are common byproducts formed during this compound synthesis, and how can they be identified and separated?

  • Methodological Answer : Byproducts include unreacted mandelic acid, diesters, or chlorinated derivatives (e.g., α-chlorophenylacetate if thionyl chloride is used). Identification via GC-MS or NMR, coupled with selective washing (e.g., NaHCO₃ for acidic impurities) and fractional distillation, ensures separation .

Advanced Research Questions

Q. How does the choice of catalyst (e.g., Os(0), Rh-NHC) influence enantioselectivity in C-C coupling reactions involving this compound?

  • Methodological Answer : Os(0) catalysts enable direct coupling of this compound with α-olefins to form tertiary alcohols, with yields dependent on ligand design (e.g., XPhos) and solvent polarity. Rh(I)-NHC systems, in contrast, enhance enantioselectivity (>90% ee) in arylations via asymmetric induction at the α-hydroxyester moiety. Mechanistic studies (e.g., stereochemical models in Scheme 2) suggest ligand-metal coordination dictates stereochemical outcomes .

Q. What methodological considerations are critical for achieving high enantiomeric excess (ee) in enzymatic hydrolysis of this compound using lipases?

  • Methodological Answer : Lipase N435 in ionic liquids (e.g., [BMIM][PF₆]) achieves >90% ee for R-mandelic acid. Key factors include solvent polarity (to stabilize enzyme structure), substrate-to-solvent ratio, and temperature control (25–40°C). Kinetic resolution studies show transesterification in n-butanol improves selectivity by favoring (S)-enantiomer retention .

Q. How can researchers resolve contradictions in the reactivity of this compound derivatives under hydride reduction conditions?

  • Methodological Answer : LiAlH₄ selectively reduces the keto group of ethyl phenylglyoxylate to this compound, while NaBH₄ slowly reduces the ester group to phenylethylene glycol. Contradictions arise from solvent (ether vs. dioxane) and stoichiometry effects. NMR analysis of intermediate ratios (e.g., 56:44 for LiAlH₄) clarifies competing pathways .

Q. What spectroscopic methods are most effective for characterizing the chiroptical properties of this compound derivatives?

  • Methodological Answer : Electronic Circular Dichroism (ECD) and anisotropy spectra (190–250 nm) differentiate enantiomers. Computational modeling (e.g., TD-DFT) aligns with experimental ECD bands, though discrepancies at 186 nm highlight the need for solvent-correction models. VCD (vibrational CD) further resolves conformational flexibility .

Q. How does this compound act as a chiral auxiliary in stereoselective glycosylation reactions?

  • Methodological Answer : this compound’s ester group participates in neighboring-group effects during glycosyl donor activation. For example, BF₃·Et₂O-mediated epoxide opening with (R)- or (S)-mandelate yields glucosyl donors with axial/equatorial stereochemistry. Stereochemical models (e.g., Scheme 2) correlate auxiliary configuration with glycosidic bond formation .

Q. What role does this compound play in nanomaterial synthesis, and how does it affect stability?

  • Methodological Answer : this compound acts as a capping agent in Ag and Co(OH)₂ nanoparticle synthesis, preventing aggregation via carboxylate-metal coordination. Stability is enhanced by co-solvents (e.g., propylene glycol) and ligands like L-glutamic acid derivatives. FTIR and TEM studies confirm surface binding and morphology control .

Q. How do microbial pathways metabolize this compound, and what evolutionary insights do they provide?

  • Methodological Answer : Pseudomonas putida oxidizes (S)-mandelate to benzoylformate via mandelate dehydrogenase (MDH). Pathway diversity (e.g., mandelate racemase two-base mechanism) reflects evolutionary adaptation to aromatic substrates. Isotope labeling (e.g., α-²H) and GC-MS track enzyme kinetics and α-hydrogen exchange rates .

Properties

IUPAC Name

ethyl 2-hydroxy-2-phenylacetate
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InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3
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InChI Key

SAXHIDRUJXPDOD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O3
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DSSTOX Substance ID

DTXSID6057829
Record name Ethyl mandelate
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Molecular Weight

180.20 g/mol
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Physical Description

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl mandelate
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Vapor Pressure

0.00026 [mmHg]
Record name Ethyl mandelate
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CAS No.

774-40-3, 4358-88-7, 10606-72-1
Record name (±)-Ethyl mandelate
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-2-chlorobenzoic acid
Ethyl mandelate
4-Amino-2-chlorobenzoic acid
4-Amino-2-chlorobenzoic acid
Ethyl mandelate
4-Amino-2-chlorobenzoic acid
4-Amino-2-chlorobenzoic acid
Ethyl mandelate
4-Amino-2-chlorobenzoic acid
4-Amino-2-chlorobenzoic acid
Ethyl mandelate
4-Amino-2-chlorobenzoic acid
4-Amino-2-chlorobenzoic acid
Ethyl mandelate
4-Amino-2-chlorobenzoic acid
4-Amino-2-chlorobenzoic acid
Ethyl mandelate

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